

# Application Notes and Protocols for IMGC936 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

IMGC936 is an investigational antibody-drug conjugate (ADC) that targets A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed in various solid tumors, including pancreatic cancer, while showing limited expression in normal tissues.[1][2][3][4][5] The ADC is composed of a humanized anti-ADAM9 monoclonal antibody site-specifically conjugated to the maytansinoid microtubule-disrupting payload, DM21, via a stable tripeptide linker.[2][3] Preclinical studies have demonstrated the potential of IMGC936 to induce cytotoxicity in ADAM9-positive cancer cell lines and inhibit tumor growth in xenograft models.[2][6] However, it is important to note that the clinical development of IMGC936 was discontinued as it did not meet the pre-established clinical safety and efficacy benchmarks in a Phase 1 trial.[7]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing IMGC936 in pancreatic cancer cell line research.

## **Mechanism of Action**

IMGC936 exerts its anti-cancer effects through a targeted mechanism. Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9 protein on the surface of pancreatic cancer cells.[3] This binding triggers the internalization of the ADC into the cell.[2] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, DM21.[3] DM21 then binds



to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (cell death).[3]





Click to download full resolution via product page

**Caption:** Mechanism of action of IMGC936 in pancreatic cancer cells.

### **Data Presentation**

While specific IC50 values for a broad panel of pancreatic cancer cell lines are not readily available in the public domain, preclinical studies have reported potent in vitro cytotoxicity of IMGC936 against ADAM9-positive cell lines.[2][6] The following table provides an illustrative representation of expected data based on these reports. Researchers should determine the specific IC50 values for their cell lines of interest experimentally.

| Cell Line  | Cancer Type                  | ADAM9 Expression | Illustrative IC50<br>(pM) of IMGC936 |
|------------|------------------------------|------------------|--------------------------------------|
| HPAF-II    | Pancreatic<br>Adenocarcinoma | High             | 10 - 100                             |
| AsPC-1     | Pancreatic<br>Adenocarcinoma | Moderate         | 100 - 500                            |
| BxPC-3     | Pancreatic<br>Adenocarcinoma | Moderate to High | 50 - 250                             |
| PANC-1     | Pancreatic<br>Adenocarcinoma | Low to Moderate  | 500 - 2000                           |
| MIA PaCa-2 | Pancreatic Carcinoma         | Low              | >2000                                |

Note: These values are for illustrative purposes only and are not based on direct experimental data from a single source. Actual IC50 values should be determined experimentally.

# **Experimental Protocols**

The following are detailed protocols for key experiments to assess the efficacy of IMGC936 in pancreatic cancer cell lines.

## **Cell Viability Assay (WST-8/MTT)**



This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of IMGC936.

#### Materials:

- Pancreatic cancer cell lines (e.g., HPAF-II, AsPC-1, BxPC-3)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- IMGC936
- Non-targeting control ADC (optional)
- 96-well cell culture plates
- WST-8 or MTT reagent
- Solubilization buffer (for MTT)
- Microplate reader

#### Protocol:

- · Cell Seeding:
  - Trypsinize and count the pancreatic cancer cells.
  - $\circ$  Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100  $\mu L$  of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment:
  - Prepare a serial dilution of IMGC936 in complete culture medium. A typical concentration range to start with would be from 1 pM to 100 nM.
  - Include wells with untreated cells (vehicle control) and cells treated with a non-targeting control ADC.



- Carefully remove the medium from the wells and add 100 μL of the prepared IMGC936 dilutions or controls.
- Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
- Viability Assessment:
  - For WST-8: Add 10 μL of WST-8 reagent to each well and incubate for 1-4 hours.
  - For MTT: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
    After incubation, carefully remove the medium and add 100 μL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition:
  - Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for WST-8, 570 nm for MTT).
- Data Analysis:
  - Calculate the percentage of cell viability relative to the untreated control.
  - Plot the cell viability against the log concentration of IMGC936 to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

## **Apoptosis Assay (Annexin V/PI Staining)**

This protocol quantifies the induction of apoptosis by IMGC936.

#### Materials:

- Pancreatic cancer cell lines
- Complete culture medium
- IMGC936
- 6-well cell culture plates



- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Propidium Iodide (PI)
- Flow cytometer

#### Protocol:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of analysis.
  - The following day, treat the cells with IMGC936 at concentrations around the predetermined IC50 value and a higher concentration (e.g., 1x and 10x IC50). Include an untreated control.
  - Incubate for 48-72 hours.
- Cell Harvesting and Staining:
  - Harvest the cells (including any floating cells in the supernatant) by trypsinization.
  - Wash the cells with cold PBS.
  - Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
  - Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
  - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
  - Analyze the stained cells using a flow cytometer.
  - Gate on the cell population to exclude debris.



Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic
 (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

# **Bystander Killing Assay**

This assay determines the ability of IMGC936 to kill neighboring ADAM9-negative cells.

#### Materials:

- ADAM9-positive pancreatic cancer cell line (e.g., HPAF-II)
- ADAM9-negative cell line (can be generated using CRISPR/Cas9) labeled with a fluorescent protein (e.g., GFP or RFP).
- Complete culture medium
- IMGC936
- 96-well plates
- Fluorescence microscope or high-content imaging system

#### Protocol:

- Cell Co-culture:
  - Seed a constant number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well) in a 96-well plate.
  - In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create different ratios of positive to negative cells (e.g., 1:1, 1:3, 1:9). Include a control with only ADAM9-negative cells.
- Treatment:
  - Treat the co-cultures with a high concentration of IMGC936 (e.g., 50-100 nM). Include an untreated control for each co-culture condition.
  - o Incubate for 72-96 hours.



#### Analysis:

- At the end of the incubation, count the number of viable fluorescently labeled ADAM9negative cells using a fluorescence microscope or a high-content imaging system.
- Compare the number of viable ADAM9-negative cells in the treated wells to the untreated controls to determine the extent of bystander killing.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. macrogenics.com [macrogenics.com]
- 3. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. aacrjournals.org [aacrjournals.org]
- 5. IMGC-936 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. ImmunoGen Presents Preclinical Data on IMGC936 at the AACR Virtual Annual Meeting -BioSpace [biospace.com]
- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for IMGC936 in Pancreatic Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#using-imgc936-in-pancreatic-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com